
The Discovery and Developmental Saga of PX-
866: A Pan-PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B10774947 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of

phosphoinositide 3-kinase (PI3K) that emerged from the quest for more drug-like analogs of

the natural product wortmannin. The PI3K/AKT/mTOR signaling pathway is a critical regulator

of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer

has made it a prime target for therapeutic intervention. This technical guide provides a

comprehensive overview of the discovery, history, and preclinical and clinical development of

PX-866, with a focus on its mechanism of action, quantitative biological data, and the

experimental methodologies used in its evaluation.

Introduction: The Rationale for Targeting PI3K
The phosphatidylinositol 3-kinase (PI3K) family of lipid kinases plays a pivotal role in

intracellular signaling. Upon activation by growth factors and other stimuli, PI3Ks phosphorylate

phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-

trisphosphate (PIP3). This second messenger recruits and activates downstream effectors,

most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular

processes that are hallmarks of cancer. The discovery that the PI3K pathway is one of the most

frequently mutated signaling cascades in human tumors spurred the development of targeted

inhibitors.
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Discovery and History of PX-866
PX-866 was developed as a semi-synthetic analog of wortmannin, a fungal metabolite and

potent PI3K inhibitor. While a valuable research tool, wortmannin's clinical development was

hampered by its poor stability and toxicity.[1][2] PX-866 was designed to retain the irreversible

binding mechanism of wortmannin while exhibiting improved pharmacological properties.[1][2]

Like wortmannin, PX-866 covalently binds to a conserved lysine residue in the ATP-binding

pocket of the PI3K catalytic subunit, leading to irreversible inhibition.

Mechanism of Action
PX-866 is a pan-inhibitor of Class I PI3K isoforms, with potent activity against p110α, p110γ,

and p110δ.[3][4] By irreversibly inhibiting these catalytic subunits, PX-866 blocks the

production of PIP3, leading to the suppression of downstream AKT phosphorylation and the

inactivation of the entire PI3K/AKT/mTOR signaling cascade. This disruption of a key

oncogenic pathway results in the inhibition of tumor cell growth, proliferation, and survival.[3]

Quantitative Data Summary
The inhibitory activity of PX-866 has been characterized in various biochemical and cellular

assays. The following tables summarize the key quantitative data.

PI3K Isoform IC50 (nM)

p110α 0.1[3]

p110γ 1.0[3]

p110δ 2.9[3]

p110β -

Table 1: In vitro inhibitory activity of PX-866

against Class I PI3K isoforms.
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Cell Line Cancer Type IC50 (nM)

LNCaP Prostate Cancer 573[3]

Table 2: In vitro anti-

proliferative activity of PX-866

in a cancer cell line.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.medchemexpress.com/sonolisib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial
Phase

Dose
Dosing
Schedule

Maximum
Tolerated Dose
(MTD)

Key Findings

Phase I

(NCT00726583)
0.5 to 16 mg

Intermittent (days

1-5 and 8-12 of a

28-day cycle)

12 mg

Well-tolerated,

with diarrhea and

elevated

ALT/AST as

dose-limiting

toxicities. Stable

disease

observed in 22%

of evaluable

patients.[5]

Phase I

(NCT00726583)
8 mg

Continuous

(daily)
8 mg

Well-tolerated.

Stable disease

observed in 53%

of evaluable

patients.[5]

Phase II

(NCT01259869)
8 mg Daily -

In recurrent

glioblastoma, the

overall response

rate was low

(3%), but 21% of

patients

achieved durable

stable disease.

[6][7][8][9]

Table 3:

Summary of key

clinical trial data

for PX-866.

Experimental Protocols
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PI3K Enzyme Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies PI3K activity by measuring the amount of ADP produced during the

phosphorylation of a lipid substrate.

Materials:

Recombinant human PI3K enzyme (e.g., p110α/p85α)

Lipid substrate (e.g., PIP2)

ATP

PX-866

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Reaction Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM

MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

Procedure:

Prepare serial dilutions of PX-866 in the appropriate solvent.

In a 96-well plate, add the PI3K enzyme, lipid substrate, and PX-866 (or vehicle control) in

Kinase Reaction Buffer.

Initiate the kinase reaction by adding ATP to a final concentration of, for example, 25 µM.

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and

incubating for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.
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Calculate the percent inhibition of PI3K activity at each concentration of PX-866 to determine

the IC50 value.[10][11][12]

Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Cancer cell line of interest

Complete cell culture medium

PX-866

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of PX-866 (or vehicle control) and incubate for a specified

period (e.g., 72 hours).

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4

hours at 37°C.[13][14][15]

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-

response curve to determine the IC50 value.[13][14][15]
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Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane

matrix.

Materials:

Glioblastoma cell line (or other invasive cancer cell line)

Serum-free cell culture medium

Complete cell culture medium (containing a chemoattractant like 10% FBS)

PX-866

Transwell inserts with a porous membrane (e.g., 8 µm pores)

Matrigel basement membrane matrix

24-well plates

Cotton swabs

Fixing and staining reagents (e.g., methanol and crystal violet or DAPI)

Procedure:

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to

solidify.

Resuspend the cells in serum-free medium and seed them into the upper chamber of the

inserts.

Add PX-866 at various concentrations to both the upper and lower chambers.

Fill the lower chamber with complete medium containing a chemoattractant.

Incubate the plate for a period that allows for cell invasion (e.g., 12-24 hours).[16]
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After incubation, remove the non-invading cells from the upper surface of the membrane with

a cotton swab.

Fix the invading cells on the lower surface of the membrane with methanol and stain them

with crystal violet or DAPI.[16]

Count the number of stained cells in several microscopic fields to quantify cell invasion.

Calculate the percentage of invasion relative to the control.

Western Blot for Phospho-Akt (Ser473)
This technique is used to detect the phosphorylation status of AKT, a key downstream target of

PI3K.

Materials:

Cancer cell lysates treated with PX-866

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibody against phospho-Akt (Ser473) (e.g., dilution 1:1000 in 5% BSA/TBST)[17]

Primary antibody against total Akt (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF or

nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at

4°C with gentle shaking.[17][18][19]

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein

loading.

Quantify the band intensities to determine the relative levels of phospho-Akt.

In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of PX-866 in a living organism.

Materials:

Immunocompromised mice (e.g., athymic nude or SCID mice)

Cancer cell line for tumor implantation

PX-866 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.
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Administer PX-866 (e.g., 10 mg/kg) or vehicle control orally on a defined schedule (e.g., daily

or intermittently).

Measure the tumor dimensions with calipers at regular intervals to calculate the tumor

volume (Volume = (length x width²)/2).[20][21]

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot, immunohistochemistry).

Compare the tumor growth rates between the treated and control groups to assess the anti-

tumor efficacy of PX-866.

Signaling Pathway and Experimental Workflow
Diagrams
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PI3K/AKT/mTOR Signaling Pathway
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Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by PX-866.
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General Experimental Workflow for PX-866 Evaluation

In Vitro Evaluation
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Caption: A generalized experimental workflow for the preclinical evaluation of PX-866.

Conclusion
PX-866 represents a significant milestone in the development of PI3K inhibitors, stemming from

the rational chemical modification of a natural product to yield a more clinically viable drug

candidate. Its irreversible, pan-isoform inhibitory activity against Class I PI3Ks effectively shuts

down the oncogenic PI3K/AKT/mTOR signaling pathway. While clinical trial results have shown

modest single-agent efficacy in some settings, the data generated from preclinical and clinical

studies provide a solid foundation for its further investigation, particularly in combination with

other targeted therapies or in patient populations with specific molecular profiles. The detailed
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experimental protocols provided herein serve as a valuable resource for researchers continuing

to explore the therapeutic potential of PI3K pathway inhibition in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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